1-Azidoethenylbenzene
Overview
Description
Preparation Methods
1-Azidoethenylbenzene can be synthesized through several methods. One common synthetic route involves the reaction of vinylbenzene (styrene) with sodium azide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require solvents like dimethylformamide (DMF) to facilitate the process. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent yield and purity .
Chemical Reactions Analysis
1-Azidoethenylbenzene undergoes a variety of chemical reactions, including:
Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Substitution Reactions: The azido group can be substituted by other nucleophiles, such as amines, to form corresponding amines or amides.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The ethenyl group can undergo oxidation to form epoxides or other oxygenated derivatives.
Common reagents and conditions used in these reactions include copper(I) catalysts for cycloaddition, strong nucleophiles for substitution, and reducing agents for reduction. Major products formed from these reactions include triazoles, amines, and epoxides .
Scientific Research Applications
1-Azidoethenylbenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-azidoethenylbenzene primarily involves its reactivity towards other molecules. The azido group is highly reactive and can participate in cycloaddition reactions to form stable triazole rings. These reactions are often facilitated by the presence of catalysts, such as copper(I) salts, which lower the activation energy and increase the reaction rate. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or polymer synthesis .
Comparison with Similar Compounds
1-Azidoethenylbenzene can be compared with other azido compounds, such as:
Azidomethylbenzene: Similar in structure but with an azido group attached to a methyl group instead of an ethenyl group.
Azidophenylacetylene: Contains an azido group attached to a phenylacetylene moiety, making it more reactive in cycloaddition reactions.
Azidobenzene: A simpler structure with an azido group directly attached to the benzene ring.
The uniqueness of this compound lies in its ethenyl group, which provides additional reactivity and versatility in chemical reactions compared to its simpler counterparts .
Properties
IUPAC Name |
1-azidoethenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-7(10-11-9)8-5-3-2-4-6-8/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUJWSPJKGGYDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402007 | |
Record name | (1-Azidoethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16717-64-9 | |
Record name | NSC247556 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247556 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1-Azidoethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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